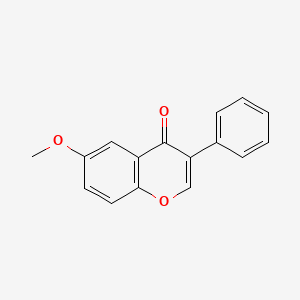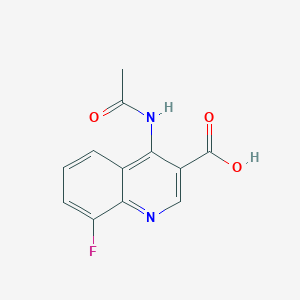
Trimethylsilyl bis(2-methylpropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl diisobutylcarbamate is an organic compound characterized by the presence of a trimethylsilyl group and a diisobutylcarbamate moiety. This compound is known for its utility in organic synthesis, particularly as a protecting group for amines and alcohols. The trimethylsilyl group imparts unique properties to the molecule, such as increased volatility and chemical inertness, making it valuable in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylsilyl diisobutylcarbamate can be synthesized through the reaction of trimethylsilyl chloride with diisobutylcarbamate in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the desired product by neutralizing the hydrochloric acid by-product .
Industrial Production Methods
Industrial production of trimethylsilyl diisobutylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl diisobutylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be substituted by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield diisobutylcarbamate and trimethylsilanol.
Oxidation and Reduction: While the trimethylsilyl group is generally inert, the carbamate moiety can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with reactions typically carried out in the presence of a base.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products depend on the substituent introduced.
Hydrolysis: Diisobutylcarbamate and trimethylsilanol.
Oxidation and Reduction: Various oxidized or reduced forms of the carbamate moiety.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl diisobutylcarbamate has diverse applications in scientific research:
Chemistry: Used as a protecting group for amines and alcohols in organic synthesis.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its ability to protect functional groups during synthesis.
Industry: Utilized in the production of high-purity chemicals and materials.
Wirkmechanismus
The mechanism of action of trimethylsilyl diisobutylcarbamate involves the protection of functional groups through the formation of stable silyl ethers or carbamates. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. Upon deprotection, the trimethylsilyl group is removed, revealing the original functional group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl cyanide
- Trimethylsilyl trifluoromethanesulfonate
Uniqueness
Trimethylsilyl diisobutylcarbamate is unique due to its combination of a trimethylsilyl group and a diisobutylcarbamate moiety. This dual functionality allows it to serve as a versatile protecting group in organic synthesis, providing both steric protection and chemical stability .
Eigenschaften
CAS-Nummer |
89029-17-4 |
|---|---|
Molekularformel |
C12H27NO2Si |
Molekulargewicht |
245.43 g/mol |
IUPAC-Name |
trimethylsilyl N,N-bis(2-methylpropyl)carbamate |
InChI |
InChI=1S/C12H27NO2Si/c1-10(2)8-13(9-11(3)4)12(14)15-16(5,6)7/h10-11H,8-9H2,1-7H3 |
InChI-Schlüssel |
WBNFOHDLXMIOAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(CC(C)C)C(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


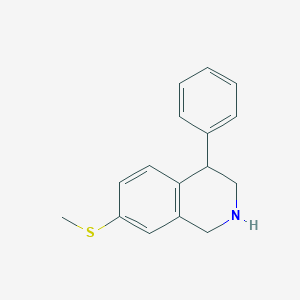


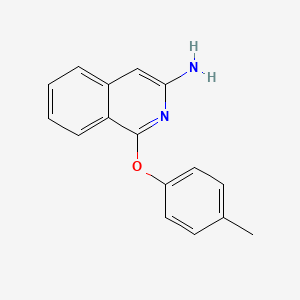
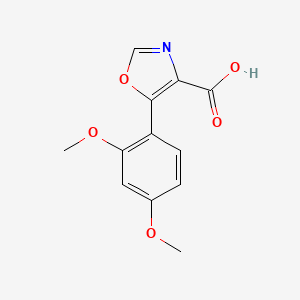
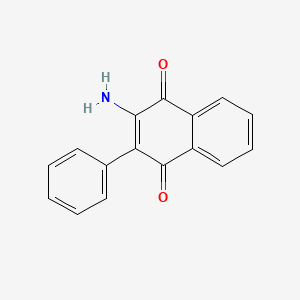

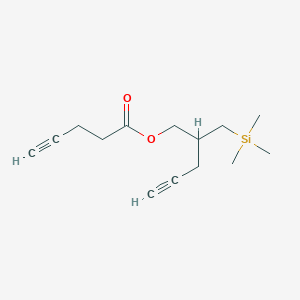

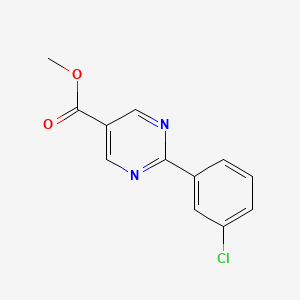
![7-Methoxyspiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B11863318.png)

